5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine” is a chemical compound that has been studied for its potential applications in the field of medicine . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups. The International Chemical Identifier (InChI) for this compound is InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 . This provides a standardized way to represent the compound’s molecular structure.Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with similar structures have been synthesized for their antimicrobial properties. For example, a study on the synthesis and antimicrobial activity of new pyridine derivatives demonstrated variable and modest activity against investigated strains of bacteria and fungi. These compounds, synthesized using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, highlight the potential of structurally similar compounds in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Anticancer Agents
Research into 5-aryl-1,3,4-thiadiazole-based compounds, featuring pyridinium, substituted piperazines, and other heterocycles, has shown promising anticancer activity. These compounds have demonstrated cytotoxicity against cancer cell lines, with certain derivatives showing high selectivity towards cancerous cells over normal cells. The ability of these compounds to induce apoptotic cell death in cancer cells underlines their potential as anticancer agents (El-Masry et al., 2022).
Antipsychotic Activity
Research has also explored the design of compounds with dopaminergic and serotoninergic affinities, aiming at developing potential antipsychotic agents. These studies involve conformationally constrained butyrophenones and highlight the role of structural design in achieving desired pharmacological profiles, including affinities for dopamine (D(2)) and serotonin (5-HT(2A), 5-HT(2C)) receptors (Raviña et al., 1999).
Molecular Structure Investigations
The molecular structure of compounds incorporating pyrazole, piperidine, aniline, and other moieties has been extensively studied. Investigations include X-ray crystallography, Hirshfeld, and DFT calculations, providing insights into the molecular packing, intermolecular interactions, and electronic properties of these compounds (Shawish et al., 2021).
Biological Activity Studies
The assembly of structurally diverse small and simple derivatives of 5-aminomethylene derivatives of 2,4-thiazolidinedione has been explored for their biological activities. These studies found that compounds bearing pyridine or piperazine moieties showed good to excellent antibacterial activity, with some also demonstrating antifungal activity (Mohanty et al., 2015).
Mechanism of Action
- However, we can explore related compounds or mechanisms to gain insights into potential targets. For instance, indole derivatives (to which our compound belongs) have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
- These compounds often interact with receptors or enzymes, modulating cellular processes. For example, some indole derivatives exhibit antiviral activity by inhibiting viral replication .
- However, indole derivatives have been linked to various pathways, such as inflammation, cell signaling, and oxidative stress .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Properties
IUPAC Name |
(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5OS/c20-13-4-3-5-14(12-13)24-8-10-25(11-9-24)19(26)18-16(21)17(23-27-18)15-6-1-2-7-22-15/h1-7,12H,8-11,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLSPNLXUFFSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.